

2,3-Dihydro-6-nitro-1,4-benzodioxin structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-6-nitro-1,4-benzodioxin

Cat. No.: B021120

[Get Quote](#)

A Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,3-Dihydro-6-nitro-1,4-benzodioxin**, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's structure, physicochemical properties, synthesis protocols, and potential applications, with a focus on its relevance in drug discovery and development.

Chemical Structure and Identification

2,3-Dihydro-6-nitro-1,4-benzodioxin belongs to the benzodioxane class of compounds. Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a nitro functional group substituted at the 6-position of the aromatic ring. This arrangement combines the structural rigidity and favorable physicochemical properties of the benzodioxane scaffold with the potent electronic and bioactive characteristics of the nitro group.

Table 1: Chemical Identifiers for **2,3-Dihydro-6-nitro-1,4-benzodioxin**

Identifier	Value	Reference
IUPAC Name	2,3-dihydro-1,4-benzodioxin-6-nitro	[1]
Synonyms	6-Nitro-1,4-benzodioxane, 6- Nitro-2,3-dihydro-benzo[2] [3]dioxine, 3,4- Ethylenedioxynitrobenzene	[1] [4]
CAS Number	16498-20-7	[1] [4] [5]
Molecular Formula	C ₈ H ₇ NO ₄	[1] [4]
Molecular Weight	181.15 g/mol	[1] [4]
InChI	InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2	[1]
InChIKey	MQSGCURTKWHBRX-UHFFFAOYSA-N	[1]

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)--INVALID-LINK--[O-] ||

Physicochemical Properties

The physicochemical properties of **2,3-Dihydro-6-nitro-1,4-benzodioxin** are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 2: Physicochemical Data for **2,3-Dihydro-6-nitro-1,4-benzodioxin**

Property	Value	Notes	Reference
Physical Form	Yellow Solid		[4]
Melting Point	120-124 °C		[4]
Boiling Point	297.2 ± 39.0 °C	Predicted	[4]
Density	1.391 ± 0.06 g/cm³	Predicted	[4]

| Storage Temperature | 2-8 °C | [4] |

Synthesis and Reactions

The synthesis of **2,3-Dihydro-6-nitro-1,4-benzodioxin** can be achieved through several routes. The most common strategies involve either the direct nitration of the parent 1,4-benzodioxane scaffold or the cyclization of a pre-nitrated catechol derivative.

Synthetic Pathways

- Direct Nitration: This is a standard electrophilic aromatic substitution reaction where 2,3-dihydro-1,4-benzodioxin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic acid. The ethylenedioxy group is an ortho-, para-director, leading to substitution at the 6- and 7-positions.
- Cyclization from 4-Nitrocatechol: An alternative route involves the Williamson ether synthesis, where 4-nitrocatechol is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the dioxane ring.[6] This method offers excellent regiochemical control.

Visualization of Synthetic Workflow

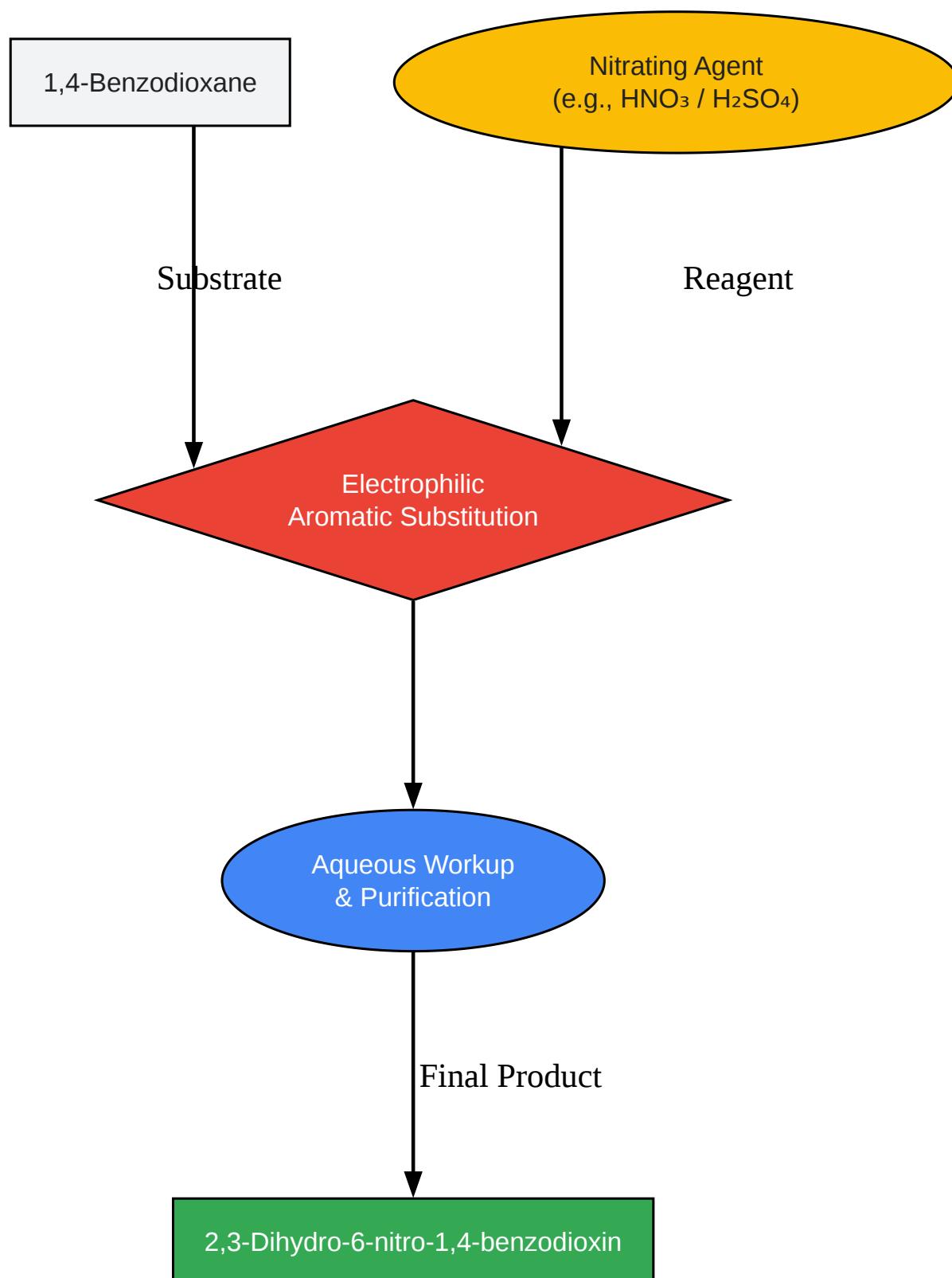

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **2,3-Dihydro-6-nitro-1,4-benzodioxin** via direct nitration.

Experimental Protocols

Protocol 3.3.1: Synthesis via Direct Nitration of 1,4-Benzodioxane (Representative Protocol)

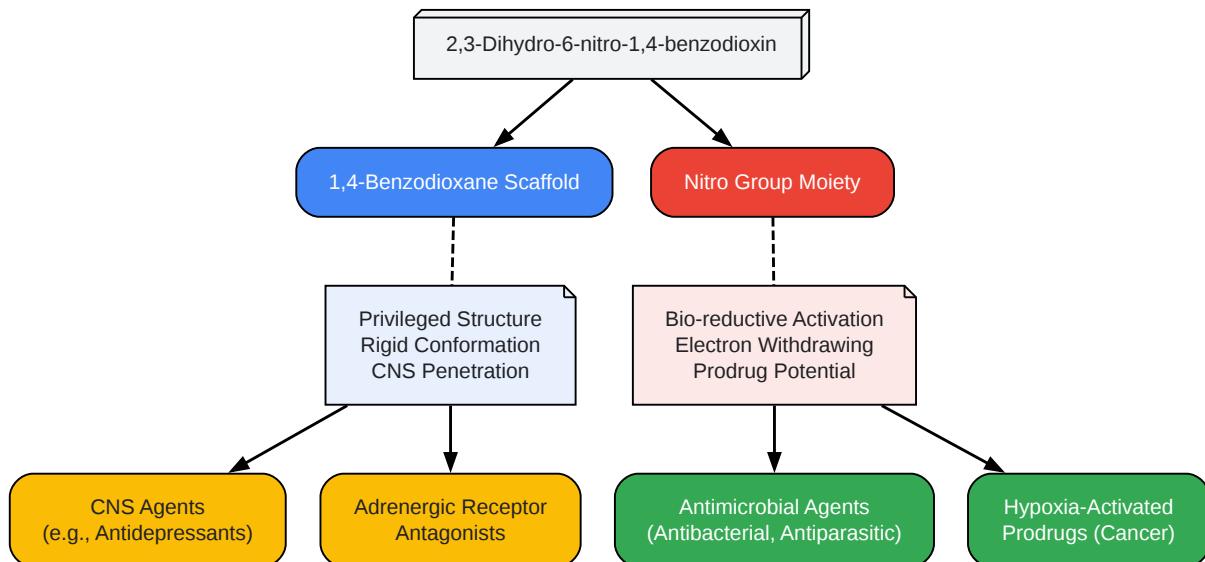
This protocol is adapted from standard nitration procedures for aromatic ethers.[\[7\]](#)

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin (1.0 eq) in glacial acetic acid at 0-5 °C in an ice bath.
- Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
- Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1,4-benzodioxin over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Quenching and Isolation: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate. Collect the solid by vacuum filtration.
- Purification: Wash the filter cake with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure **2,3-Dihydro-6-nitro-1,4-benzodioxin**.

Protocol 3.3.2: Synthesis via Cyclization of 3-Nitrocatechol (Representative Protocol)

This protocol is adapted from the synthesis of related substituted benzodioxanes.[\[6\]](#)

- Setup: To a solution of 3-nitrocatechol (1.0 eq) in a polar aprotic solvent like acetonitrile, add a non-nucleophilic base such as N,N-diisopropylethylamine (3.0 eq).
- Addition: Add a solution of methyl 2,3-dibromopropionate (1.0 eq) in acetonitrile dropwise to the stirred mixture.


- Reaction: Heat the mixture to reflux and stir overnight.
- Workup: Upon cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M aqueous NaOH, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture containing the target molecule's precursor. Further steps of hydrolysis and decarboxylation may be required to yield the final product.

Applications in Research and Drug Development

The title compound is a valuable intermediate due to the combined features of its two core moieties.

- The 1,4-Benzodioxane Scaffold: This is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, non-planar structure is present in numerous natural products and synthetic drugs.^[8] Derivatives have been developed as α -adrenergic blocking agents, antihypertensives, and compounds targeting the central nervous system.^[9]
- The Nitroaromatic Group: The nitro group is a strong electron-withdrawing group and a versatile pharmacophore.^[2] It is a key component in many antibacterial and antiparasitic drugs, where its reduction under hypoxic conditions inside microorganisms leads to cytotoxic radical species.^{[3][10][11]} Furthermore, this bio-reductive activation makes nitroaromatic compounds promising candidates for hypoxia-activated prodrugs in cancer therapy.^[11] However, the nitro group can also be a toxicophore, and its presence can lead to mutagenicity and other toxicities.^{[10][11]}

Visualization of Application Logic

[Click to download full resolution via product page](#)

Figure 2: Logical relationship between the structural components of the title compound and its potential therapeutic applications.

Safety and Handling

2,3-Dihydro-6-nitro-1,4-benzodioxin is a chemical that requires careful handling in a laboratory setting.

- Hazards: Based on data for structurally related compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][12]

- Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[13]
- Nitroaromatic Compounds: As a class, nitroaromatic compounds can have significant toxicity and should be handled with care. They can be mutagenic and require reductive bioactivation to exert their biological effects, which can also be the source of their toxicity.[10][11]

Disclaimer: This guide is for informational purposes only. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- [webbook.nist.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-6-nitro-1,4-benzodioxin | 16498-20-7 [amp.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]

- 12. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2,3-Dihydro-6-nitro-1,4-benzodioxin structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021120#2-3-dihydro-6-nitro-1-4-benzodioxin-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com